molecular formula C11H15FN2O B14899151 2-((1-(3-Fluorophenyl)ethyl)amino)propanamide

2-((1-(3-Fluorophenyl)ethyl)amino)propanamide

Cat. No.: B14899151
M. Wt: 210.25 g/mol
InChI Key: CVTKIOHIGNNRSY-UHFFFAOYSA-N
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Description

2-((1-(3-Fluorophenyl)ethyl)amino)propanamide is an organic compound with the molecular formula C11H15FN2O It is characterized by the presence of a fluorophenyl group attached to an ethylamino moiety, which is further connected to a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-Fluorophenyl)ethyl)amino)propanamide typically involves the reaction of 3-fluoroacetophenone with ethylamine to form the intermediate 1-(3-fluorophenyl)ethylamine. This intermediate is then reacted with acryloyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((1-(3-Fluorophenyl)ethyl)amino)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-((1-(3-Fluorophenyl)ethyl)amino)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-(3-Fluorophenyl)ethyl)amino)propanamide involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-(3-Fluorophenyl)ethyl)amino)propanamide is unique due to its specific structural features, such as the presence of a fluorophenyl group and an ethylamino moiety. These structural elements contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C11H15FN2O

Molecular Weight

210.25 g/mol

IUPAC Name

2-[1-(3-fluorophenyl)ethylamino]propanamide

InChI

InChI=1S/C11H15FN2O/c1-7(14-8(2)11(13)15)9-4-3-5-10(12)6-9/h3-8,14H,1-2H3,(H2,13,15)

InChI Key

CVTKIOHIGNNRSY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)F)NC(C)C(=O)N

Origin of Product

United States

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